molecular formula C11H9ClN2S B11874891 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine CAS No. 1346707-83-2

4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine

Cat. No.: B11874891
CAS No.: 1346707-83-2
M. Wt: 236.72 g/mol
InChI Key: IUAKQXPYGAKGNR-UHFFFAOYSA-N
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Description

4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine is a heterocyclic compound with the molecular formula C11H9ClN2S. It is characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position and a pyridin-3-ylmethylthio group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with pyridin-3-ylmethylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethylformamide. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or receptors involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro group at the 4-position and the pyridin-3-ylmethylthio group at the 2-position makes 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine unique. This specific substitution pattern can influence its reactivity and binding properties, making it distinct from other similar compounds .

Properties

CAS No.

1346707-83-2

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

4-chloro-2-(pyridin-3-ylmethylsulfanyl)pyridine

InChI

InChI=1S/C11H9ClN2S/c12-10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2

InChI Key

IUAKQXPYGAKGNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CSC2=NC=CC(=C2)Cl

Origin of Product

United States

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